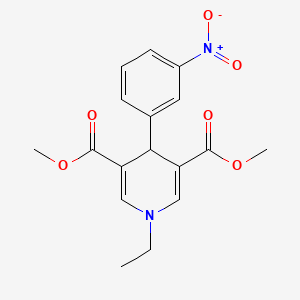![molecular formula C17H16N4OS B5855987 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5855987.png)
2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of thioacetamide derivatives and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide is not fully understood. However, it has been reported to inhibit the growth of fungi and bacteria by interfering with their cell wall synthesis. It has also been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been reported to have analgesic effects and reduce the levels of oxidative stress markers. In addition, the compound has been found to be non-toxic to normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide in lab experiments is its broad-spectrum activity against fungi and bacteria. It has also been reported to have low toxicity to normal cells and tissues. However, the compound has some limitations, including its low solubility in water and some organic solvents. This can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the research on 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide. One direction is to study its potential as an anti-inflammatory and analgesic agent. Another direction is to investigate its mechanism of action in more detail. Further research is also needed to optimize the synthesis method for better yield and purity. In addition, the compound can be modified to improve its solubility and activity against specific microorganisms.
Conclusion:
In conclusion, 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide is a promising chemical compound that has shown potential in various scientific research applications. Its broad-spectrum activity against fungi and bacteria, low toxicity to normal cells and tissues, and various biochemical and physiological effects make it an attractive candidate for further research. However, more research is needed to fully understand its mechanism of action and optimize its synthesis method.
Métodos De Síntesis
The synthesis of 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide involves the reaction of 5-methyl-4H-1,2,4-triazole-3-thiol with N,N-diphenylacetyl chloride in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield. This method has been reported in various research articles and has been optimized for better yield and purity.
Aplicaciones Científicas De Investigación
2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide has shown promising results in various scientific research applications. It has been studied for its antifungal, antibacterial, and antitumor activities. It has also been reported to have potential as an anti-inflammatory and analgesic agent. The compound has been tested on various cell lines and animal models, and the results have been encouraging.
Propiedades
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-13-18-17(20-19-13)23-12-16(22)21(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICAGMHWSGRUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diphenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5855911.png)






![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5855970.png)



![benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5856024.png)
